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Abstract

3-(2-Fluorophenyl)benzaldehyde is an aromatic organic compound featuring a unique
combination of a reactive aldehyde group and a fluorinated biphenyl scaffold.[1] This structure
imparts a distinct profile of steric and electronic properties, making it a valuable intermediate in
the synthesis of complex molecules, particularly within the realms of medicinal chemistry and
materials science.[1] The presence of the fluorine atom significantly modulates the molecule's
physical, chemical, and biological characteristics.[1] This guide provides a comprehensive
technical overview of the reactivity of the aldehyde functional group in 3-(2-
Fluorophenyl)benzaldehyde, detailing the electronic and steric influences on its chemical
behavior. It includes representative experimental protocols, quantitative data tables derived
from closely related analogues, and diagrams illustrating reaction workflows and potential
biological signaling pathways.

Introduction and Physicochemical Properties

3-(2-Fluorophenyl)benzaldehyde, also known as 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde,
possesses the chemical formula C13HoFO.[1] Its structure consists of a benzaldehyde ring
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substituted at the meta-position with a 2-fluorophenyl group.[1] The core of its chemical utility
lies in the interplay between the electrophilic aldehyde carbon and the complex electronic
effects exerted by the fluorinated biphenyl system.

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design.
Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism,
improve binding affinity to target proteins, and increase membrane permeability, thereby
boosting bioavailability.[1] Consequently, fluorinated benzaldehydes are highly sought-after
building blocks for novel therapeutics.[1][2]

Table 1: Physicochemical Properties of 3-(2-

Eluorophenyl)benzaldehyde

Property Value Reference
CAS Number 676348-33-7 [1]
Molecular Formula Ci3HoFO [1]
IUPAC Name (= [1]

Fluorophenyl)benzaldehyde

2'-Fluoro-[1,1'-biphenyl]-3-
Alternate Name [1]
carbaldehyde

Molecular Weight 198.21 g/mol N/A

Analysis of Aldehyde Reactivity: Steric and
Electronic Effects

The reactivity of the aldehyde group in 3-(2-Fluorophenyl)benzaldehyde is governed by a
combination of factors inherent to its structure. Generally, aldehydes are more reactive toward
nucleophiles than ketones due to reduced steric hindrance and greater electrophilicity of the
carbonyl carbon.[3]

Electronic Effects:
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e Benzaldehyde Core: Compared to aliphatic aldehydes, the carbonyl group in benzaldehyde
is less electrophilic due to resonance stabilization with the aromatic 1t-electron system.[4][5]
This delocalization of positive charge onto the benzene ring slightly deactivates the aldehyde
towards nucleophilic attack.

 Inductive Effect (-1) of the 2-Fluorophenyl Group: The fluorine atom is the most
electronegative element, exerting a strong electron-withdrawing inductive effect. This effect
is transmitted through the sigma bonds of the biphenyl system to the benzaldehyde ring. This
electron withdrawal increases the partial positive charge on the carbonyl carbon, thereby
enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[3][6] The
influence of a meta-substituent on a benzaldehyde ring is primarily inductive.[7]

» Steric Effects: The biphenyl moiety is non-planar, with the two rings twisted relative to each
other to minimize steric repulsion, especially with the ortho-fluorine substituent. This twisted
conformation may create a specific steric environment around the aldehyde group,
potentially influencing the approach of bulky nucleophiles.[8]

The dominant influence on the aldehyde's reactivity is the strong electron-withdrawing inductive
effect of the fluorine atom, which activates the carbonyl group for nucleophilic reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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